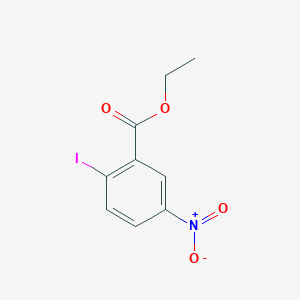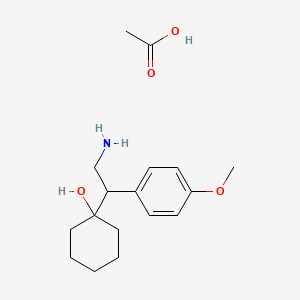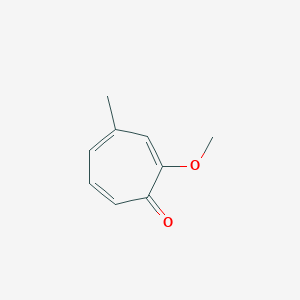
2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of cyclohepta-2,4,6-trien-1-one consists of a ring of seven carbon atoms with three conjugated alkene groups and a ketone group . The carbonyl group is more polarized as a result of the triene ring, giving a partial positive charge on the carbon atom and a partial negative charge on oxygen .Chemical Reactions Analysis
The cyclohepta-2,4,6-trien-1-one skeleton can be constructed via a higher-order cycloaddition of three acetylene units and CO . A mechanistic study led to two competing processes wherein the critical CO insertion occurs either to a rhodacyclopentadiene intermediate (Path A) or a rhodacycloheptatriene intermediate (Path B) . The DFT analysis of those two pathways disclosed that the Path A should be the one that yields the carbonylative [2+2+2+1] cycloaddition products, i.e., fused tricyclic tropones .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclohepta-2,4,6-trien-1-one include a molar mass of 106.12 g/mol, a density of 1.094 g/mL, and a boiling point of 113 °C (235 °F; 386 K) at 15 mmHg . The dipole moment for tropone is 4.17 D compared to a value of only 3.04 D for cycloheptanone .Scientific Research Applications
Electrochemical Transformations
- Electrochemical Investigation: The electrochemical properties of related compounds like 4(6)-dihalomethyl-4(6)-methylcyclohexa-2,5(2,4)-dien-1-ones have been explored using methods like cyclic voltammetry. These studies reveal the potential of such compounds in electrochemical transformations, leading to products like 4- or 2-methylcyclohepta-2,4,6-trien-1-one (Moiseeva et al., 2011).
Reactions with Active Methylene Compounds
- Chemical Reactivity: Research on compounds such as 4-Methoxy-2-(4-methoxyphenyl)-9-oxocyclohepta[b]pyrylium perchlorate shows their reactivity with active methylene compounds, resulting in various products and offering insights into the chemical reactivity of such compounds (Wang & Imafuku, 2004).
Synthesis of Bioisosteric Analogues
- Synthesis of Bioisosteric Compounds: The synthesis of Hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from related compounds has been documented. This synthesis is significant for the development of bioisosteric analogues, potentially useful in medicinal chemistry (Shishov et al., 2014).
Crystal Structure Analysis
- Structural Analysis: Studies like the one on 3-Hydroxytropolone (2,7-dihydroxycyclohepta-2,4,6-trien-1-one) provide valuable information on the crystal structures of related compounds. This knowledge is crucial for understanding molecular interactions and properties (Kubo, Matsumoto & Mori, 2007).
Mechanism of Action
In the context of radical polymerization, 2,2′-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one), an organic compound with only C, H, O, and N atoms, was utilized to control the radical polymerization of vinyl acetate (VAc) . The mechanism study indicated that this compound forms bonds with the propagating radical by supposedly using the oxygen on the 7-membered ring to form the dormant species, which shows the single electron property and could reversibly dissociate to the PVAc radical and the compound to complete the cycle that controls the polymerization .
Future Directions
Future research could focus on exploring more efficient synthesis methods, studying the compound’s potential applications in various fields, and conducting a thorough investigation of its safety and environmental impact. Further studies could also explore its potential uses in the field of polymer chemistry, as indicated by its ability to control the radical polymerization of vinyl acetate .
properties
IUPAC Name |
2-methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-8(10)9(6-7)11-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEYASFDEMMECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920334 | |
| Record name | 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90536-08-6 | |
| Record name | NSC100920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



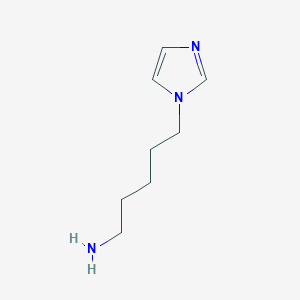
![3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B3060763.png)
![3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3060764.png)


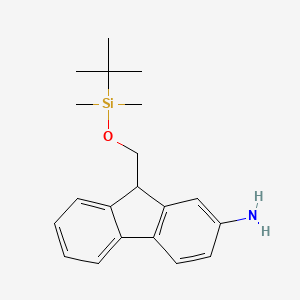

![4'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B3060772.png)

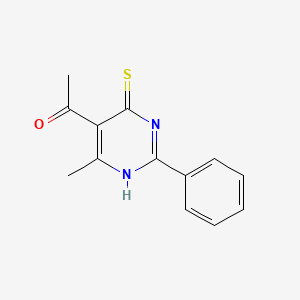

![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3060779.png)
